molecular formula C20H21N3O2S B298941 (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No. B298941
M. Wt: 367.5 g/mol
InChI Key: GYZHJPFDPVEYIE-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one, also known as DMAPT, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, cell proliferation, and survival. DMAPT has been shown to have potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative disorders.

Mechanism of Action

(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one inhibits the NF-κB signaling pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one binds to the cysteine residues of IKKβ, which prevents its phosphorylation and subsequent activation of NF-κB. This leads to the downregulation of NF-κB target genes, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway. It also inhibits angiogenesis (formation of new blood vessels) by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6).

Advantages and Limitations for Lab Experiments

(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a relatively stable compound and can be easily synthesized in the laboratory. It has been shown to have low toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has poor solubility in water, which limits its use in in vivo experiments. It also has a short half-life in the body, which requires frequent dosing.

Future Directions

1. Combination therapies: (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can be combined with other chemotherapeutic agents or targeted therapies to enhance their efficacy and reduce toxicity.
2. Formulation development: Novel formulations of (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can be developed to improve its solubility and bioavailability.
3. Biomarker identification: Biomarkers can be identified to predict the response of cancer cells to (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one and to monitor its efficacy in clinical trials.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one in cancer patients and other diseases.

Synthesis Methods

(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can be synthesized by reacting 2,3-dimethylaniline, furfural, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and survival of various cancer cell lines, including pancreatic, breast, prostate, and leukemia. (5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

properties

Product Name

(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C20H21N3O2S/c1-13-6-5-7-16(14(13)2)21-20-22-19(24)17(26-20)12-15-8-9-18(25-15)23-10-3-4-11-23/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22,24)/b17-12-

InChI Key

GYZHJPFDPVEYIE-ATVHPVEESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCC4)/S2)C

SMILES

CC1=C(C(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C

Origin of Product

United States

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